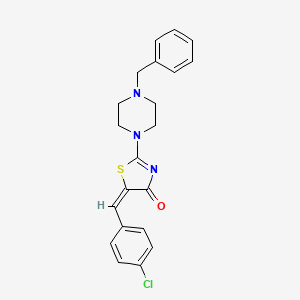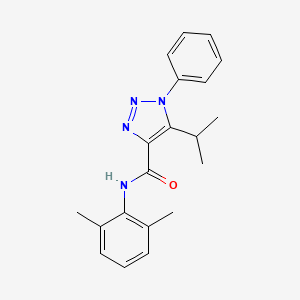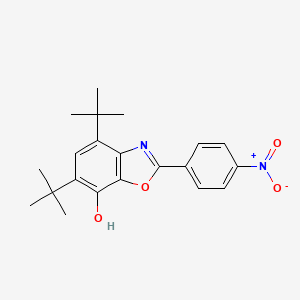
4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol
Vue d'ensemble
Description
4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol, also known as DNTB, is a fluorescent compound that has been widely used in scientific research. It belongs to the class of benzoxazole derivatives and is commonly used as a fluorescent probe for detecting protein aggregation and protein-protein interactions.
Mécanisme D'action
4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol works by binding to the hydrophobic regions of proteins, which causes a change in its fluorescence properties. When 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol binds to a protein, the fluorescence emission spectrum shifts to longer wavelengths, which can be detected using a fluorescence spectrophotometer. The magnitude of the shift depends on the degree of hydrophobicity of the protein and the number of 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol molecules bound to it.
Biochemical and Physiological Effects
4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol has no known biochemical or physiological effects on living cells or organisms. It is a non-toxic compound that can be used safely in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol as a fluorescent probe is its high sensitivity and specificity for detecting protein aggregation and protein-protein interactions. It is also relatively easy to use and can be applied to a wide range of proteins. However, 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol has some limitations, such as its pH sensitivity and its tendency to bind to other hydrophobic molecules, which can interfere with its fluorescence properties.
Orientations Futures
There are several future directions for the use of 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol in scientific research. One area of interest is the development of new methods for detecting protein-protein interactions using 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol. Another area of research is the use of 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol for studying the conformational changes of proteins in response to changes in pH or other environmental factors. Additionally, 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol could be used to investigate the mechanism of action of enzymes and to screen for potential enzyme inhibitors. Finally, the synthesis of new derivatives of 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol with improved fluorescence properties and binding specificity could lead to new applications in the field of protein research.
Applications De Recherche Scientifique
4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol has been widely used as a fluorescent probe for detecting protein aggregation and protein-protein interactions. It is also used as a pH indicator for studying the pH-dependent conformational changes of proteins. In addition, 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol has been used to study the binding properties of small molecules to proteins and to investigate the mechanism of action of enzymes.
Propriétés
IUPAC Name |
4,6-ditert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-20(2,3)14-11-15(21(4,5)6)17(24)18-16(14)22-19(27-18)12-7-9-13(10-8-12)23(25)26/h7-11,24H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMGOIWUHXZLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



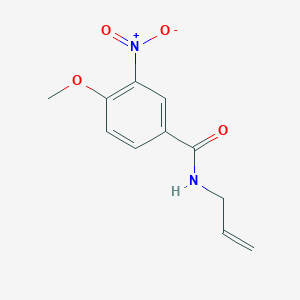
![N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4674678.png)
![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4674680.png)

![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4674687.png)
![propyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4674709.png)
![N-(4-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4674714.png)
![N-(2-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4674722.png)
![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4674724.png)
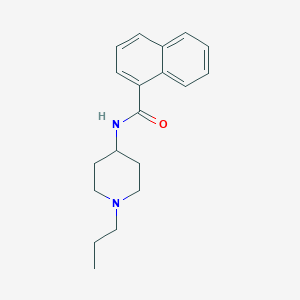
![2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4674742.png)
![6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4674743.png)
